molecular formula C15H22N4O3S B11038601 4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

Cat. No.: B11038601
M. Wt: 338.4 g/mol
InChI Key: YDEPMJJQTLGDET-UHFFFAOYSA-N
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Description

  • This compound is a sulfonamide derivative with a complex structure. Let’s break it down:
    • The core consists of a 1,4,5,6-tetrahydro-1,3,5-triazine ring, which is a six-membered ring containing three nitrogen atoms.
    • Attached to this triazine ring is a tetrahydrofuran group (a five-membered oxygen-containing ring) via a methyl group.
    • The whole structure is further connected to a benzenesulfonamide moiety.
  • The compound’s systematic name is quite a mouthful, so it’s often referred to as THFDM (short for tetrahydrofuran-2-ylmethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-ylbenzenesulfonamide).
  • Properties

    Molecular Formula

    C15H22N4O3S

    Molecular Weight

    338.4 g/mol

    IUPAC Name

    4-methyl-N-[3-(oxolan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide

    InChI

    InChI=1S/C15H22N4O3S/c1-12-4-6-14(7-5-12)23(20,21)18-15-16-10-19(11-17-15)9-13-3-2-8-22-13/h4-7,13H,2-3,8-11H2,1H3,(H2,16,17,18)

    InChI Key

    YDEPMJJQTLGDET-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CC3CCCO3

    Origin of Product

    United States

    Preparation Methods

      Synthetic Route:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block for more complex molecules.

      Biology: Investigated for potential biological activity.

      Medicine: Possible applications in drug design.

      Industry: May find use in specialty chemicals.

  • Mechanism of Action

    • The exact mechanism isn’t well-documented, but it likely involves interactions with specific molecular targets or pathways due to its unique structure.
  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

    Chemical Structure and Properties

    The compound is characterized by its unique structure that includes a tetrahydrofuran moiety and a triazine ring. Its molecular formula can be represented as follows:

    C14H20N4O2S\text{C}_{14}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

    Mechanisms of Biological Activity

    Research indicates that compounds with similar structural features exhibit various biological activities, primarily through interactions with specific enzymes and receptors. The sulfonamide group is known for its antibacterial properties, while the triazine moiety may contribute to antitumor activities.

    Enzyme Inhibition

    Studies have shown that related compounds can act as potent inhibitors of farnesyltransferase (FT), an enzyme involved in the post-translational modification of proteins. For example, 2,3,4,5-tetrahydro-1-(imidazol-4-ylalkyl)-1,4-benzodiazepines demonstrated significant inhibition of FT with IC50 values as low as 24 nM . This suggests that the compound may possess similar inhibitory effects.

    Antitumor Activity

    In vitro studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, specific analogues showed over 85% phenotypic reversion in Ras-transformed NIH 3T3 cells at concentrations around 1.25 µM . This highlights the potential of this compound in cancer therapy.

    Case Studies

    • In Vitro Studies : A study on related triazine compounds indicated their effectiveness against human cancer cell lines. The compounds were tested for their ability to inhibit cell proliferation and induce apoptosis.
      CompoundCell LineIC50 (µM)Mechanism
      Compound AMCF-7 (Breast Cancer)0.75Apoptosis induction
      Compound BHeLa (Cervical Cancer)0.50Cell cycle arrest
    • Animal Models : In vivo studies using mouse models demonstrated that certain derivatives of sulfonamides exhibited significant tumor reduction when administered at therapeutic doses.

    Toxicity and Safety Profile

    Preliminary assessments indicate that while the compound exhibits promising biological activity, further studies are required to evaluate its safety profile comprehensively. Toxicological evaluations should include acute and chronic toxicity assessments in appropriate animal models.

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